molecular formula C14H12ClN3O B11730130 4-{[(3-Chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

4-{[(3-Chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B11730130
M. Wt: 273.72 g/mol
InChI Key: FLJRKPUYFDDFIN-UHFFFAOYSA-N
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Description

4-{[(3-Chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with the molecular formula C14H12ClN3O. It is known for its unique structure, which includes a chlorophenyl group, a tetrahydropyridine ring, and a carbonitrile group.

Preparation Methods

The synthesis of 4-{[(3-Chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves the reaction of 3-chloroaniline with a suitable aldehyde or ketone under specific conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and may require heating to achieve the desired product. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

4-{[(3-Chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(3-Chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar compounds to 4-{[(3-Chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile include other tetrahydropyridine derivatives and chlorophenyl-containing compoundsThe uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets .

Properties

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72 g/mol

IUPAC Name

4-[(3-chloroanilino)methylidene]-2-methyl-6-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C14H12ClN3O/c1-9-13(7-16)10(5-14(19)18-9)8-17-12-4-2-3-11(15)6-12/h2-4,6,8,17H,5H2,1H3,(H,18,19)

InChI Key

FLJRKPUYFDDFIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CNC2=CC(=CC=C2)Cl)CC(=O)N1)C#N

Origin of Product

United States

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